1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 5-Chloro-1H-indazole-3-carbonyl chloride: This step involves the chlorination of 1H-indazole-3-carboxylic acid to form 5-chloro-1H-indazole-3-carbonyl chloride.
Reaction with 3,3-Dimethylpiperidine-2-carbonitrile: The 5-chloro-1H-indazole-3-carbonyl chloride is then reacted with 3,3-dimethylpiperidine-2-carbonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, if the compound exhibits anticancer properties, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid derivatives: These compounds share the indazole core structure and may have similar biological activities.
3,3-Dimethylpiperidine derivatives: Compounds with the 3,3-dimethylpiperidine moiety may exhibit similar chemical reactivity and properties.
Uniqueness
1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to the combination of the indazole and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5-chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-16(2)6-3-7-21(13(16)9-18)15(22)14-11-8-10(17)4-5-12(11)19-20-14/h4-5,8,13H,3,6-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCFTZLQUKSDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=NNC3=C2C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.